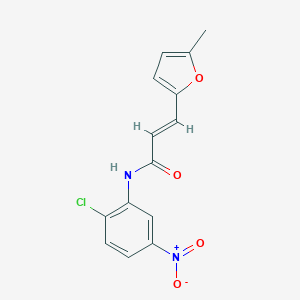![molecular formula C32H24Cl2N6O3 B457399 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B457399.png)
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps. One common approach is the catalytic ammoxidation of dichlorobenzyl chloride, which is then followed by a series of reactions to introduce the pyrazole, phenyl, and quinolinecarbonitrile groups . The reaction conditions typically involve high temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes that are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Vilanterol trifenate: A compound with a similar dichlorobenzyl group, used in the treatment of respiratory conditions.
2,4-Dichlorobenzyl alcohol: A simpler compound with antiseptic properties.
Uniqueness
What sets 2-AMINO-4-[1-(2,6-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C32H24Cl2N6O3 |
|---|---|
Molecular Weight |
611.5g/mol |
IUPAC Name |
2-amino-4-[1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]-1-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C32H24Cl2N6O3/c33-23-10-6-11-24(34)21(23)17-38-18-22(31(37-38)19-8-2-1-3-9-19)29-20(16-35)32(36)39(27-14-7-15-28(41)30(27)29)25-12-4-5-13-26(25)40(42)43/h1-6,8-13,18,29H,7,14-15,17,36H2 |
InChI Key |
BKYMKLUIMCNFRW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3[N+](=O)[O-])N)C#N)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl)C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3[N+](=O)[O-])N)C#N)C4=CN(N=C4C5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE](/img/structure/B457325.png)
![3,4-dimethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B457326.png)



![Methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457334.png)

![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE](/img/structure/B457336.png)
![N-{3-[N-(3,4,5-triethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B457337.png)

